1,5-Dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound characterized by its unique pyrazole structure. It has a molecular formula of C21H23N3O4 and a molecular weight of 381.42 g/mol. The compound features a pyrazole ring that is substituted with various functional groups, including a phenyl group and a methylene bridge linked to a trimethoxyphenyl moiety. The crystal structure of this compound reveals dihedral angles between the pyrazole ring and the attached aromatic rings, indicating its potential for diverse interactions in biological systems .
1,5-Dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one exhibits notable biological activities. Compounds with similar structures have been studied for their antitumor properties and potential as therapeutic agents. The presence of the pyrazole ring is often associated with anti-inflammatory and analgesic effects, making it a candidate for further pharmacological exploration .
The synthesis of this compound typically involves the following steps:
The compound has potential applications in medicinal chemistry due to its biological activity. It may be utilized in drug development targeting inflammatory diseases or cancer treatment. Additionally, its ability to form metal complexes could be explored for catalytic applications in organic synthesis or materials science .
Interaction studies of similar compounds have shown that they can form complexes with various metal ions, enhancing their biological activity or altering their solubility properties. These interactions are often characterized by spectroscopic methods such as infrared spectroscopy and nuclear magnetic resonance spectroscopy to elucidate the binding modes and stability of these complexes .
Several compounds share structural similarities with 1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one. Here are some notable examples:
The distinct combination of methyl and methylene substituents along with the trimethoxyphenyl group sets this compound apart from others in its class. Its complex structure may lead to unique interactions in biological systems that warrant further investigation into its pharmacological potential.
The compound’s IUPAC name, 1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one, reflects its pyrazolone backbone and substituents. The molecular formula is C21H23N3O4, with a molecular weight of 381.42 g/mol. The core structure consists of a pyrazolone ring (a five-membered ring containing two adjacent nitrogen atoms and a ketone group) substituted at positions 1, 2, 4, and 5. Key substituents include:
The E configuration of the central C=N bond ensures trans orientation of the pyrazolone and trimethoxyphenyl substituents, influencing its stereochemical properties.
Crystallographic data reveal a planar pyrazolone ring with minimal deviations (≤0.042 Å). The substituents adopt distinct spatial arrangements:
| System | Dihedral Angle (°) | Source |
|---|---|---|
| Pyrazolone-Phenyl | 51.96 | |
| Pyrazolone-Trimethoxyphenyl | 3.82 | |
| Phenyl-Trimethoxyphenyl | 50.19 |
The trimethoxyphenyl group’s conformation is influenced by steric and electronic factors:
The spatial relationships between aromatic rings are critical for understanding intermolecular interactions:
Pyrazolone derivatives vary in substituents and applications. A comparison with structurally analogous compounds is provided below:
| Compound | Molecular Formula | Key Substituents | Applications |
|---|---|---|---|
| 1,5-Dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one | C21H23N3O4 | 1,5-Dimethyl, 2-phenyl, trimethoxyphenyl Schiff base | Antitumor, anti-inflammatory studies |
| 4-[4-(Dimethylamino)phenyl]azo-1,5-dimethyl-2-phenyl-3-pyrazolone | C19H21N5O | 4-Azo, 4-(dimethylamino)phenyl | Dye synthesis, photostability studies |
| 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | C6H8N2O2 | 3-Carboxylic acid | Drug delivery, enzyme inhibition |
| Pyrazolone (parent) | C3H2N2O | Unsubstituted pyrazolone ring | Synthetic precursor, tautomer studies |